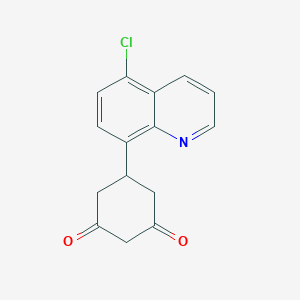
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione is a chemical compound that features a quinoline ring substituted with a chlorine atom at the 5-position and a cyclohexane-1,3-dione moiety attached at the 8-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroquinoline and cyclohexane-1,3-dione.
Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as anhydrous copper nitrate, and a solvent like acetonitrile.
Purification: The product is purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atom on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different chemical and biological properties.
Applications De Recherche Scientifique
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial and anticancer agent. Its derivatives have shown activity against various cancer cell lines and malaria parasites.
Materials Science: The compound is used in the synthesis of novel materials with unique optical and electronic properties.
Biological Research: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Mécanisme D'action
The mechanism of action of 5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for plant metabolism.
Pathways Involved: The inhibition of HPPD leads to the disruption of tyrosine metabolism, affecting the synthesis of essential molecules in plants.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloro-2-(quinolin-8-yl)isoindoline-1,3-dione: This compound has a similar quinoline structure with additional chlorine substitutions.
2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione: Another compound with a cyclohexane-1,3-dione moiety and a substituted benzoyl group.
Uniqueness
5-(5-Chloroquinolin-8-yl)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the combination of the quinoline and cyclohexane-1,3-dione moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H12ClNO2 |
|---|---|
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
5-(5-chloroquinolin-8-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H12ClNO2/c16-14-4-3-12(15-13(14)2-1-5-17-15)9-6-10(18)8-11(19)7-9/h1-5,9H,6-8H2 |
Clé InChI |
HCUPSUUAELBVAZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)CC1=O)C2=C3C(=C(C=C2)Cl)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12899345.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
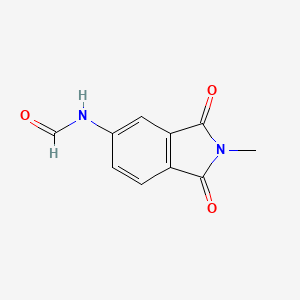
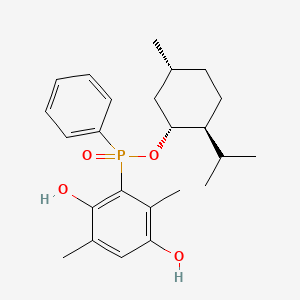
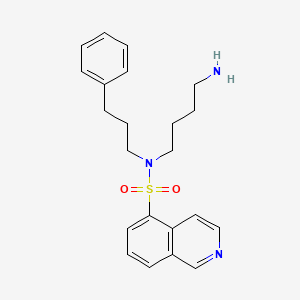
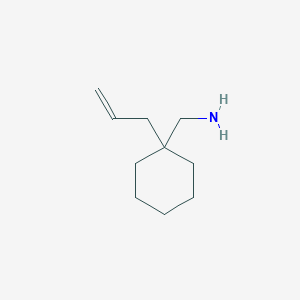
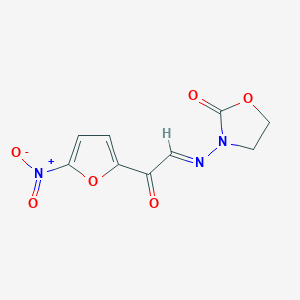
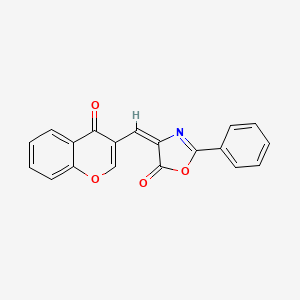
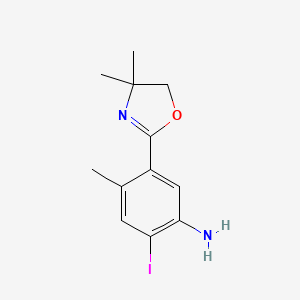

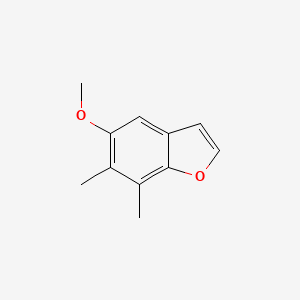

![8(5H)-Quinolinone, 5-[[4-(dipropylamino)-2-methylphenyl]imino]-](/img/structure/B12899415.png)
